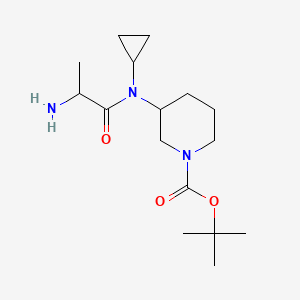
(R)-tert-Butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties
Méthodes De Préparation
The synthesis of ®-tert-Butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a multicomponent reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines, catalyzed by TMSI in methanol at room temperature.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of the intermediate compound using a suitable cyclopropylating agent.
Amidation reaction: The final step involves the amidation of the intermediate with tert-butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate under appropriate reaction conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
®-tert-Butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Applications De Recherche Scientifique
®-tert-Butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives, including their potential as antimicrobial, antiviral, and anticancer agents.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry research.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved are still under investigation, but it is thought to influence pathways related to neurotransmission and signal transduction .
Comparaison Avec Des Composés Similaires
Similar compounds to ®-tert-Butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate include other piperidine derivatives such as:
The uniqueness of ®-tert-Butyl 3-((S)-2-amino-N-cyclopropylpropanamido)piperidine-1-carboxylate lies in its specific functional groups and stereochemistry, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H29N3O3 |
|---|---|
Poids moléculaire |
311.42 g/mol |
Nom IUPAC |
tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)19(12-7-8-12)13-6-5-9-18(10-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3 |
Clé InChI |
DIGWOMVPCPXZDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


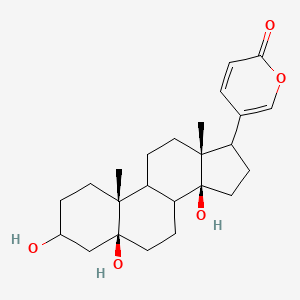
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)
![1-[(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14797937.png)
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B14797938.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14797946.png)
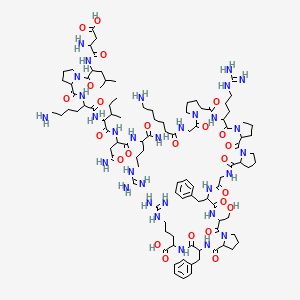
![4-chloro-3-[2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridine](/img/structure/B14797956.png)
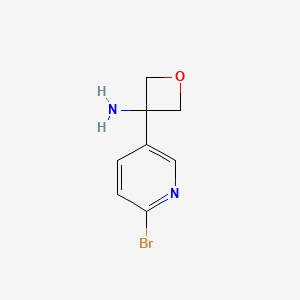
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14797967.png)
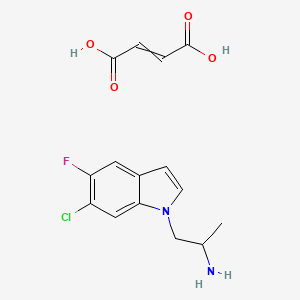
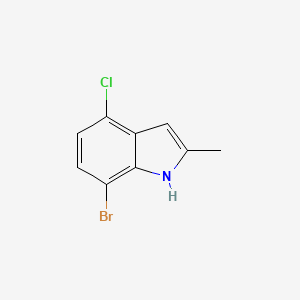
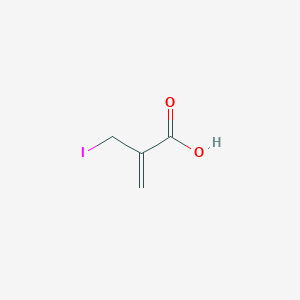
![Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium](/img/structure/B14798000.png)

